1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid
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Overview
Description
[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid is an aromatic heterocyclic compound characterized by the presence of two benzimidazole units connected via a biaryl linkage This compound is known for its unique structural properties, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid typically involves the reaction of 3,3’,4,4’-biphenyltetramine with p-aminobenzoic acid in polyphosphoric acid. This one-step reaction yields the desired compound with high purity and yield . The reaction conditions are carefully controlled to ensure the formation of the bi-benzimidazole moiety, which is crucial for the compound’s stability and functionality.
Industrial Production Methods
While specific industrial production methods for [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The benzimidazole units can undergo substitution reactions, where functional groups are introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the nature of the interactions between the compound and the biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler analog with a single benzimidazole unit, known for its broad range of biological activities.
2,2’-Bis(4-aminophenyl)-5,5’-bi-1H-benzimidazole: A related compound with similar structural features, used in the synthesis of high-performance polymers.
Polybenzimidazole: A polymeric form with multiple benzimidazole units, known for its exceptional thermal and chemical stability.
Uniqueness
[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid stands out due to its unique biaryl linkage, which imparts enhanced stability and reactivity compared to simpler benzimidazole derivatives. This structural feature makes it particularly valuable in applications requiring high-performance materials and bioactive compounds.
Properties
CAS No. |
727694-92-0 |
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Molecular Formula |
C16H10N4O4 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
2-(6-carboxy-1H-benzimidazol-2-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H10N4O4/c21-15(22)7-1-3-9-11(5-7)19-13(17-9)14-18-10-4-2-8(16(23)24)6-12(10)20-14/h1-6H,(H,17,19)(H,18,20)(H,21,22)(H,23,24) |
InChI Key |
DAJOMYWEFNJJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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